molecular formula C8H9N B1297411 Isoindoline CAS No. 496-12-8

Isoindoline

Cat. No. B1297411
CAS RN: 496-12-8
M. Wt: 119.16 g/mol
InChI Key: GWVMLCQWXVFZCN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole is an organic compound with the molecular formula C8H9N. It is a heterocyclic compound featuring a nitrogen atom within a six-membered ring structure.

Safety and Hazards

Isoindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The development of new derivatives of isoindoline-1,3-dione is relevant . The aim is to develop a green synthesis technique for isoindolines/dioxoisoindolines .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The presence of the nitrogen atom also enables the compound to participate in hydrogen bonding and other intermolecular interactions, further enhancing its biological activity .

Similar Compounds:

Uniqueness: 2,3-Dihydro-1H-isoindole is unique due to its specific ring structure and the presence of the nitrogen atom, which confer distinct chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

Isoindoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as O-GlcNAcase and O-GlcNAc transferase, which are involved in the post-translational modification of proteins by adding or removing N-acetylglucosamine residues . These interactions are essential for regulating various biological processes, including cell signaling and gene expression. This compound’s ability to modulate these enzymes highlights its potential as a therapeutic agent in diseases where these pathways are dysregulated.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the O-GlcNAcylation process, which is a post-translational modification that impacts protein function and stability . By modulating the activity of O-GlcNAcase and O-GlcNAc transferase, this compound can alter the levels of O-GlcNAc-modified proteins, thereby influencing cell function and signaling pathways. This modulation can have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to the active site of O-GlcNAcase, inhibiting its activity and preventing the removal of N-acetylglucosamine residues from proteins . This inhibition leads to an accumulation of O-GlcNAc-modified proteins, which can alter cellular signaling and gene expression. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate their activity and influence gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of altering gene expression and protein modification. The stability and degradation of this compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and protein modification without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. It interacts with enzymes such as O-GlcNAcase and O-GlcNAc transferase, which play key roles in the O-GlcNAcylation process . This compound’s impact on these enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in protein synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . The distribution of this compound can influence its activity and efficacy, as it needs to reach its target enzymes and proteins to exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in the O-GlcNAcylation process . This localization is essential for its activity, as it needs to be in proximity to its target biomolecules to exert its effects. Additionally, post-translational modifications of this compound can further influence its localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dihydro-1H-isoindole involves the reaction of aniline with α, β-unsaturated ketones, such as indoline-2,3-diketone. This reaction typically undergoes oxidation, reduction, and amidation processes to yield the target product . Another efficient method involves the use of methanesulfonic acid under reflux conditions in methanol, which provides a good yield of the desired compound .

Industrial Production Methods: Industrial production of 2,3-Dihydro-1H-isoindole often employs large-scale chemical synthesis techniques, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods, such as preparative thin-layer chromatography, are common in industrial settings .

properties

IUPAC Name

2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMLCQWXVFZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964291
Record name 2,3-Dihydro-1H-isoindole
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

496-12-8
Record name Isoindoline
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Record name 2,3-Dihydro-1H-isoindole
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Record name Isoindoline
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Record name Isoindoline
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Synthesis routes and methods I

Procedure details

A solution of 12.0 g (0.044 mol) of 2-(p-tolylsulfonyl) isoindoline, 12.0 g (0.13 mol) of phenol, 90 ml of 48% HBr, and 15 ml (0.201 mol) of propionic acid was refluxed for two hours. The mixture was cooled to room temperature, triturated with diethyl ether, and then added to a solution of 75 gm of sodium hydroxide in 200 ml of cold water. This mixture was extracted with diethyl ether and the combined ether extracts were washed with water. The organic phase was dried over magnesium sulfate, concentrated in vacuo and kugelrohr distilled to give 3.28 g (61%) of a white solid, m.p. 118°-127° C. NMR (CDCl3) δ 2.2 (1H,s), 4.0 (4H, s), 6.95 (4H, s)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-allyloxy-5-chloro-phenyl)-5-fluoro-2-(2-methyl-propane-2-sulfinyl)-2,3-dihydro-1H-isoindole (230 mg, 0.56 mmol, 1.0 eq.) in MeOH (10 mL), 4M HCl in dioxane (2 mL) was added. The mixture was stirred at r.t. for 2 hours. The reaction mixture was concentrated in vacuo. To a solution of the residue and DIPEA (0.30 mL, 1.69 mmol, 3.0 eq.) in DCM (10 mL), benzyl chloroformate (0.10 mL, 0.68 mmol, 1.2 eq.) was added. The mixture was stirred at r.t. for 4 hours. The reaction mixture was diluted with 1M aq. citric acid soln. (10 mL). The layers were separated. The aq. phase was extracted with DCM (2×10 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×10 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by prep. HPLC (column: Atlantis, 30×75 mm, 10 um, UV/MS, acidic conditions) and concentrated in vacuo to give the desired isoindoline.
Name
1-(2-allyloxy-5-chloro-phenyl)-5-fluoro-2-(2-methyl-propane-2-sulfinyl)-2,3-dihydro-1H-isoindole
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of (±)-1-(5-chloro-2-hydroxy-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (7.47 g, 21.6 mmol, 1.0 eq.) and potassium carbonate anhydrous (4.48 g, 32.4 mmol, 1.5 eq.) in acetone (400 mL), ethyl bromoacetate (2.63 mL, 23.8 mmol, 1.1 eq.) was added. The mixture was stirred at r.t. for 18 hours. The reaction mixture was poured in water (150 mL). The mixture was extracted with AcOEt (2×200 mL). The comb. org. phases were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash master (column: 340 g, flow: 90 mL/min, Heptane to Heptane+50% EtOAc) to yield the title product as an yellow oil.
Name
(±)-1-(5-chloro-2-hydroxy-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture under N2 of (±)-1-(2-allyloxy-5-chloro-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (10.35 g, 26.8 mmol, 1.00 eq.), 1,3-dimethylbarbituric acid (8.38 g, 53.6 mmol, 2.00 eq.) and tetrakis(triphenylphosphine) palladium (0) (1.55 g, 1.34 mmol, 0.05 eq.) in MeOH (300 mL) was stirred at r.t. for 5 hours. The mixture was partitioned between AcOEt (250 mL) and water (250 mL). The layers were separated and the aq. phase was extracted with AcOEt (2×100 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×250 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash master (column: 340 g, flow: 90 mL/min, Heptane to Heptane+50% AcOEt) to give the desired phenol 30.
Name
(±)-1-(2-allyloxy-5-chloro-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindoline
Reactant of Route 2
Isoindoline
Reactant of Route 3
Isoindoline
Reactant of Route 4
Isoindoline
Reactant of Route 5
Isoindoline
Reactant of Route 6
Isoindoline

Q & A

Q1: What are some common methods for synthesizing isoindoline derivatives?

A1: Several synthetic approaches are available for this compound derivatives:

  • Condensation Reactions:
    • Reacting barbituric acid with 1,3-diimino this compound in an inorganic acid-methanol solution yields this compound yellow pigments [].
    • Condensing phthalic anhydride with various anilines in the presence of Water Extract of Onion Peel Ash (WEOPA) as a green catalyst provides access to this compound-1,3-dione derivatives [].
  • Alkylation and Reduction:
    • Alkylation of this compound or phthalimide followed by reduction can lead to 2-substituted isoindolines [].
  • Cyclocondensation:
    • Reacting α,α'-dibromo-o-xylene with primary amines, including α-amino acid methyl ester hydrochlorides, yields 2-substituted this compound derivatives [].
  • Palladium-Catalyzed Cascade Reactions:
    • Employing a palladium(II) catalyst enables a cascade reaction involving arylation of a sulfonamide-linked imine with a boronic acid, followed by cyclization, to afford disubstituted isoindolines with high diastereoselectivity [].

Q2: What is the significance of using WEOPA as a catalyst in this compound synthesis?

A2: WEOPA offers several advantages as a green catalytic system for synthesizing this compound-1,3-dione derivatives []:

    Q3: How is the structure of 2-(3-(4-phenylpiperazin-1-yl)propyl)this compound-1,3-dione characterized?

    A3: This compound is characterized using a combination of techniques:

    • NMR Spectroscopy: Proton and carbon NMR (1H-NMR and 13C-NMR) provide information about the compound's hydrogen and carbon framework [].
    • Single Crystal X-Ray Diffraction: This method reveals the compound's three-dimensional structure, including bond lengths, angles, and molecular packing in the crystal lattice [].

    Q4: How do spectroscopic techniques aid in characterizing this compound derivatives?

    A4: Various spectroscopic methods are employed for structural elucidation:

    • IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].
    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing insights into the compound's structure [].
    • NMR Spectroscopy: Provides detailed information about the arrangement of carbon and hydrogen atoms in the molecule [, , ].
    • X-Ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states within a material, particularly useful for studying nitrogen-containing functional groups like nitroxides [].

    Q5: How does density functional theory (DFT) contribute to understanding this compound derivatives?

    A5: DFT calculations offer valuable insights into the electronic and structural properties of isoindolines:

    • Electronic Structure: DFT helps determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into electronic transitions, redox properties, and potential applications in organic electronics [, ].
    • Molecular Geometry: DFT optimizes the molecular geometry of this compound derivatives, allowing researchers to study bond lengths, angles, and overall molecular shape [, ].
    • Optical Properties: DFT calculations help predict the UV-visible absorption and emission spectra of this compound-based dyes, providing information about their color and potential applications in optoelectronic devices [].

    Q6: What are some notable applications of this compound derivatives?

    A6: Isoindolines exhibit a range of applications, including:

    • Pigments: this compound-based compounds are used as pigments in various applications, including inks, paints, and plastics [, ].
    • Antidepressants: Certain this compound derivatives have shown promising antidepressant activity in preclinical studies [].
    • Antimicrobial Agents: Some this compound derivatives exhibit antimicrobial activity against bacteria and fungi [, ].
    • Spin Probes: this compound nitroxides, due to their paramagnetic nature, serve as spin probes in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics and interactions in biological systems [, , , , ].
    • Fluorescence-Suppressed Probes: this compound nitroxide-labeled porphyrins act as fluorescence-suppressed probes, where fluorescence is quenched by the nitroxide and restored upon radical scavenging, allowing for monitoring polymer degradation [].
    • Enzyme Inhibitors: this compound derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation, and 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development [, ].

    Q7: How do this compound derivatives exert their antidepressant effects?

    A7: While the exact mechanism is still under investigation, research suggests that this compound derivatives may exert antidepressant effects by increasing serotonin (5-HT) levels in the brain [].

    Q8: How do the structures of this compound-1,3-dione derivatives relate to their COX inhibitory activity?

    A8: The presence and position of substituents on the this compound-1,3-dione core influence their interactions with COX enzymes and thus affect their inhibitory activity. For instance, compounds with a bulky aryl group tend to exhibit higher potency toward COX-2, whereas those with a more accessible amino group might display selectivity for COX-1 [, ].

    Q9: How are this compound nitroxides utilized in studying polymer degradation?

    A9: this compound nitroxides, either alone or linked to fluorophores, act as sensitive probes for monitoring polymer degradation:

    • Direct Monitoring: The decrease in the EPR signal of the nitroxide, due to its reaction with radicals formed during polymer degradation, provides a direct measure of degradation [, ].
    • Profluorescent Nitroxides: When linked to a fluorophore, the fluorescence of the system is initially quenched by the nitroxide. As degradation occurs and the nitroxide scavenges radicals, fluorescence increases, enabling visualization and quantification of degradation processes [].

    Q10: How do this compound derivatives interact with DNA?

    A10: this compound derivatives exhibit diverse DNA binding modes depending on their structure:

    • Groove Binding: Some derivatives bind to the grooves of the DNA helix [].
    • Intercalation: Certain compounds, particularly those with planar aromatic systems, can intercalate between DNA base pairs [].
    • Abasic Site Binding: Nitroxide-derived N-oxide phenazines containing this compound moieties have shown selective binding affinity for abasic sites in duplex DNA, particularly those with cytosine as the orphan base [].

    Q11: What are the implications of inhibiting the BfrB-Bfd interaction in Pseudomonas aeruginosa?

    A12: Inhibiting the interaction between the bacterial iron storage protein bacterioferritin (BfrB) and its ferredoxin partner (Bfd) disrupts iron homeostasis in P. aeruginosa []. This leads to:

      Q12: How does the structure of bis(2-pyridylimino)this compound derivatives impact their birefringence?

      A13: The birefringence (Δn) of bis(2-pyridylimino)this compound crystals is significantly influenced by the substituents attached to the this compound core. Bulky substituents and their orientation in the crystal lattice affect the anisotropy of molecular polarizability, leading to variations in birefringence values [].

      Q13: How does the choice of solvent affect the properties of this compound derivatives?

      A14: Theoretical calculations on this compound derivatives indicate that solvent polarity can influence their electronic properties and tautomeric equilibria. For instance, this compound tautomers are generally more stable in polar solvents like DMSO compared to less polar solvents like THF [].

      Q14: How can halogen bonding be utilized in designing self-assembling organic spin systems based on this compound nitroxides?

      A15: Halogen bonding, a noncovalent interaction between an electron-deficient halogen atom and an electron-rich atom, can direct the self-assembly of this compound nitroxide molecules. For example, the interaction between 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) and 1,4-diiodotetrafluorobenzene leads to the formation of a discrete 2:1 supramolecular complex stabilized by N—O···I halogen bonds. This highlights the potential of using halogen bonding for creating ordered architectures of paramagnetic molecules [].

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